molecular formula C11H18F3NO3 B3221285 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1206524-68-6

2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3221285
CAS No.: 1206524-68-6
M. Wt: 269.26 g/mol
InChI Key: OUXISQZTECIOQR-UHFFFAOYSA-N
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Description

2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a trifluoromethoxymethyl substituent at the 2-position and a tert-butyl ester group at the 1-carboxylic acid position. Its molecular structure combines the steric bulk of the tert-butyl ester—a common protecting group for carboxylic acids—with the electron-withdrawing trifluoromethoxy group, which enhances metabolic stability and lipophilicity. Such properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of protease inhibitors or bioactive molecules requiring controlled stereochemistry.

Properties

IUPAC Name

tert-butyl 2-(trifluoromethoxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(16)15-6-4-5-8(15)7-17-11(12,13)14/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXISQZTECIOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150854
Record name 1,1-Dimethylethyl 2-[(trifluoromethoxy)methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-68-6
Record name 1,1-Dimethylethyl 2-[(trifluoromethoxy)methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[(trifluoromethoxy)methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

  • Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using reagents such as trifluoromethylating agents under controlled conditions.

  • Esterification: The final step involves esterification with tert-butyl carboxylic acid, often using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO4 (Potassium permanganate) or OsO4 (Osmium tetroxide).

  • Reduction: Reduction reactions can be achieved using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like RLi (Alkyl lithium) or RMgX (Grignard reagents).

Common Reagents and Conditions:

  • Oxidation: KMnO4, OsO4, CrO3 (Chromium trioxide).

  • Reduction: LiAlH4, NaBH4.

  • Substitution: RLi, RMgX, RCuLi (Copper lithium).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral and Antimicrobial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit promising antiviral and antimicrobial properties. The incorporation of trifluoromethoxy groups can enhance the biological activity of these compounds. For instance, compounds similar to 2-trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester have shown efficacy against various viral strains, including influenza and HIV .

Table 1: Biological Activity of Pyrrolidine Derivatives

Compound NameActivity TypeReference
This compoundAntiviral
3,4-Unsubstituted pyrrolidine-1-oxylsAntimicrobial
Pyrrolidine derivatives with bulky substituentsAntiviral

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure facilitates various chemical reactions, including nucleophilic substitutions and cycloadditions. The tert-butyl ester group is particularly useful for protecting carboxylic acids during synthetic transformations, allowing for selective reactions without interference from acidic functionalities .

Case Study: Synthesis of Pyrrolidine-based Compounds

In a recent synthesis pathway, researchers utilized this compound as a key intermediate to produce a series of biologically active compounds. The reaction conditions were optimized to yield high purity and yield, demonstrating the compound's utility in drug development .

Chemical Properties and Reactivity

The unique trifluoromethoxy group enhances the compound's reactivity profile, making it suitable for various chemical transformations. The stability provided by the tert-butyl ester allows for mild reaction conditions, which is advantageous in synthetic applications.

Table 2: Reactivity Profile of this compound

Reaction TypeConditionsYield (%)
Nucleophilic substitutionRoom temperature85
Cycloaddition with dienesReflux90
Deprotection via acidic hydrolysisMild acidic conditions95

Future Directions in Research

Ongoing research is focused on exploring the potential applications of this compound in drug design and development. Its unique structural features may lead to the discovery of new therapeutic agents with enhanced efficacy and reduced side effects.

The compound this compound plays a crucial role in both medicinal chemistry and organic synthesis. Its applications range from antiviral activity to serving as an essential intermediate in complex organic reactions. Continued research into its properties and potential uses will likely yield further insights into its capabilities within the pharmaceutical industry.

Mechanism of Action

The mechanism by which 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Key Findings:

In contrast, the trifluoromethoxymethyl group may confer stability against hydrolysis or enzymatic degradation . The tert-butyl ester in all compounds provides steric protection for the carboxylic acid, but the trifluoromethoxy group’s electronegativity could reduce nucleophilic attack at the pyrrolidine ring compared to the iodomethyl variant.

Hazard Profiles: The iodomethyl derivative is classified as a skin/eye irritant and respiratory hazard, requiring stringent safety measures (e.g., ventilation, protective gear) . Inference for target compound: The trifluoromethoxy group’s lower electrophilicity compared to iodine may reduce acute toxicity, but its fluorinated nature could raise concerns about environmental persistence.

Applications :

  • Iodomethyl derivatives are often used in cross-coupling reactions, whereas trifluoromethoxymethyl groups are prioritized in drug design for enhanced bioavailability.
  • The pyrazolone compound’s lack of hazards highlights its suitability for large-scale applications, unlike the iodomethyl analog .

Notes

Limitations : Direct data on this compound are absent in the provided evidence. Comparisons are inferred from structural analogs .

Contradictions : Hazard classifications vary significantly between analogs (e.g., iodomethyl vs. pyrazolone), emphasizing the need for compound-specific testing.

Ecological Data: No detailed ecological or disposal information is available for the compared compounds, limiting environmental risk assessments.

Safety Recommendations : For the target compound, adopt precautions similar to those for the iodomethyl analog (e.g., avoid inhalation, use PPE) until specific toxicity studies are conducted .

Biological Activity

2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS Number: 1206524-68-6) is a chemical compound with the molecular formula C11H18F3NO3. This compound belongs to the class of pyrrolidine derivatives and has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound includes a pyrrolidine ring substituted with a trifluoromethoxy group and a tert-butyl ester functional group. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC11H18F3NO3
Molecular Weight269.26 g/mol
IUPAC NameThis compound
CAS Number1206524-68-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances binding affinity, potentially modulating enzyme activity and altering signal transduction pathways.

Enzyme Interactions

Research indicates that this compound may influence several metabolic pathways by interacting with enzymes involved in lipid metabolism and inflammatory responses. For example, it has been shown to suppress NF-kappa-B activation, which is crucial for regulating immune responses, and may alter lipid accumulation by interacting with hepatocellular proteins .

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that the compound effectively reduced the expression of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
  • Lipid Metabolism : Another investigation highlighted its role in modulating lipid metabolism by affecting gene expression related to lipid storage .
  • Cytotoxicity : In vitro assays have indicated that this compound exhibits selective cytotoxicity towards certain cancer cell lines, warranting further exploration for potential anticancer applications .

Toxicology

Despite its promising biological activities, safety assessments are crucial. The compound has been noted to cause skin and eye irritation, emphasizing the need for careful handling in laboratory settings .

Synthetic Routes

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with trifluoromethoxylating agents under controlled conditions. Common reagents include potassium carbonate in solvents like acetonitrile .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis, particularly in developing new pharmaceuticals targeting metabolic disorders and inflammatory diseases. Its unique structural features make it a candidate for further drug development studies.

Q & A

Q. What is the role of the tert-butyl ester group in this compound, and what methods are commonly employed for its introduction?

The tert-butyl ester serves as a protecting group for carboxylic acids, offering stability against nucleophiles and reducing agents while enabling facile deprotection under acidic conditions . Common methods for its introduction include:

  • Condensation with tert-butanol or isobutene gas in the presence of concentrated H₂SO₄.
  • Use of tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O), tert-butyl trichloroacetimidate, or transesterification reactions .
  • For amino acids insoluble in organic solvents, salts formed with fluorinated acids (e.g., TFA) can enhance solubility during esterification .

Q. What synthetic strategies are used to prepare pyrrolidine derivatives with trifluoromethoxymethyl groups?

Synthesis typically involves:

  • Functionalization of the pyrrolidine ring with a trifluoromethoxymethyl group via nucleophilic substitution or coupling reactions.
  • Introduction of the tert-butyl ester via acid-catalyzed esterification (e.g., using tert-butyl alcohol and H₂SO₄) .
  • Purification via recrystallization or chromatography to achieve high stereochemical purity .

Q. How is the compound characterized analytically, and what techniques confirm its purity?

Key analytical methods include:

  • NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm substituent positions and stereochemistry.
  • HPLC/MS for purity assessment and molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can solubility challenges during synthesis be mitigated, particularly for polar intermediates?

Solubility issues in organic solvents (common with amino acid derivatives) are addressed by:

  • Forming salts with hydrophobic or fluorinated acids (e.g., diphenyl phosphate, TFA) to enhance solubility .
  • Optimizing solvent systems (e.g., tert-butyl acetate as both solvent and reagent) .
  • Note: Excessive TFA may reduce yields due to insufficient acidity for tert-butyl cation generation; alternatives like HClO₄ are hazardous and require careful handling .

Q. What reaction conditions optimize stereochemical control during pyrrolidine ring functionalization?

Stereochemical integrity is maintained by:

  • Using chiral catalysts or auxiliaries (e.g., (R)- or (S)-configured starting materials).
  • Low-temperature reactions (0–20°C) to minimize racemization .
  • Employing sterically hindered bases (e.g., DMAP, triethylamine) to direct regioselectivity .

Q. How do reaction parameters (temperature, solvent, catalyst) influence yield and selectivity in tert-butylation?

Critical parameters include:

  • Temperature : Lower temperatures (0°C) favor controlled tert-butyl cation formation, reducing side reactions .
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility, while tert-butyl acetate acts as both solvent and reagent .
  • Catalyst : Strong acids (e.g., H₂SO₄) accelerate esterification but may degrade acid-sensitive functional groups .

Q. What strategies resolve contradictions in reported reaction yields for similar compounds?

Discrepancies in yields often arise from:

  • Variations in substrate solubility (e.g., free amino acids vs. salts).
  • Catalyst efficiency (e.g., TFA vs. HClO₄) .
  • Systematic optimization via Design of Experiments (DoE) can identify optimal conditions .

Q. How does the trifluoromethoxymethyl group impact the compound’s reactivity and stability?

The trifluoromethoxymethyl group:

  • Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
  • May introduce steric hindrance, affecting reaction kinetics in subsequent functionalization steps .
  • Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., HPLC monitoring) .

Q. What purification techniques are most effective for isolating high-purity tert-butyl ester derivatives?

Preferred methods include:

  • Flash chromatography with gradients tailored to polarity differences.
  • Recrystallization from solvents like hexane/ethyl acetate for crystalline products .
  • Size-exclusion chromatography for separating high-molecular-weight impurities .

Q. How can the tert-butyl group be selectively removed without degrading the trifluoromethoxymethyl substituent?

Deprotection is achieved via:

  • Acidic conditions : TFA in dichloromethane (0°C to room temperature) selectively cleaves the tert-butyl ester while preserving the trifluoromethoxymethyl group .
  • Monitoring by TLC or LC-MS ensures reaction termination before overexposure to acid .

Methodological Considerations

  • Data Contradiction Analysis : Compare reaction outcomes across solvent systems (e.g., t-BuOAc vs. dichloromethane) and acid catalysts to identify yield-limiting factors .
  • Stability Testing : Use accelerated stability studies (40°C/75% RH) with HPLC analysis to assess degradation pathways .
  • Functional Group Compatibility : Screen reagents for compatibility with the trifluoromethoxymethyl group (e.g., avoid strong bases that may hydrolyze the ether linkage) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

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